4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride
Overview
Description
“4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride” is a chemical compound with the CAS Number: 881005-34-1. It has a molecular weight of 298.77 and its IUPAC name is 4-{[(dimethylamino)sulfonyl]amino}benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11ClN2O4S2/c1-11(2)17(14,15)10-7-3-5-8(6-4-7)16(9,12)13/h3-6,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Chemical Reactions Analysis
Dabsyl chloride, a similar compound, is known to react freely with all amino acids to form dabsyl amino acids, which are photostable and can be seen on a thin-layer chromatographic plate . It’s possible that “4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride” might behave similarly, but specific reactions involving this compound are not available in the sources I found.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Scientific Research Applications
High-Performance Liquid Chromatography (HPLC) Derivatization
Dabsyl chloride is widely used as a chromophoric labeling reagent in HPLC. It is particularly effective for derivatizing amino acids, which enhances their detection sensitivity during analysis . The compound reacts with amino acids to form dabsyl amino acids, which are photostable and visible on thin-layer chromatographic plates, making it a valuable tool for protein and peptide research.
Safety And Hazards
The compound has been classified with the signal word “Danger” and hazard statements H314 and H335 . This suggests that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
properties
IUPAC Name |
4-(dimethylsulfamoylamino)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O4S2/c1-11(2)17(14,15)10-7-3-5-8(6-4-7)16(9,12)13/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYFOINVYIDCJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672497 | |
Record name | 4-[(Dimethylsulfamoyl)amino]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride | |
CAS RN |
881005-34-1 | |
Record name | 4-[(Dimethylsulfamoyl)amino]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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